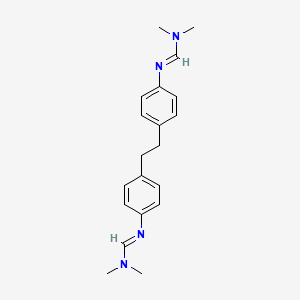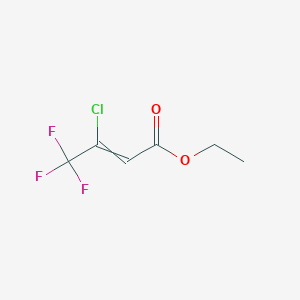
4,7-DI-Tert-butyl-5-methylacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-DI-Tert-butyl-5-methylacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives. These compounds are known for their unique structural properties and potential applications in various fields, including materials science and organic electronics. The presence of tert-butyl groups and a methyl group in its structure imparts specific chemical and physical properties that make it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DI-Tert-butyl-5-methylacenaphthylene typically involves multi-step organic reactions. One common method includes the alkylation of acenaphthylene derivatives with tert-butyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure consistent product quality and efficiency. The final product is usually purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-DI-Tert-butyl-5-methylacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized acenaphthylene derivatives.
Applications De Recherche Scientifique
4,7-DI-Tert-butyl-5-methylacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,7-DI-Tert-butyl-5-methylacenaphthylene involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4,7-DI-Tert-butyl-5-methylacenaphthylene is unique due to its specific substitution pattern on the acenaphthylene core The presence of tert-butyl groups at the 4 and 7 positions and a methyl group at the 5 position imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution
Propriétés
Numéro CAS |
203726-97-0 |
|---|---|
Formule moléculaire |
C21H26 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4,7-ditert-butyl-5-methylacenaphthylene |
InChI |
InChI=1S/C21H26/c1-13-17-12-16(20(2,3)4)10-14-8-9-15(19(14)17)11-18(13)21(5,6)7/h8-12H,1-7H3 |
Clé InChI |
MFQMRJZJXSXTGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C=CC3=C2C1=CC(=C3)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


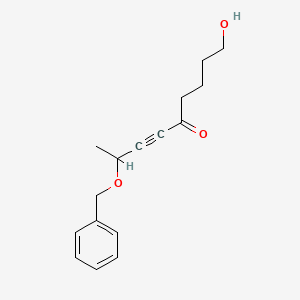
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
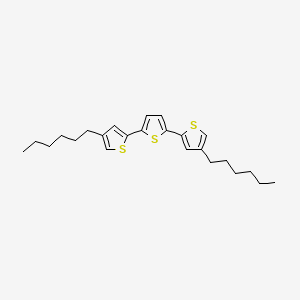

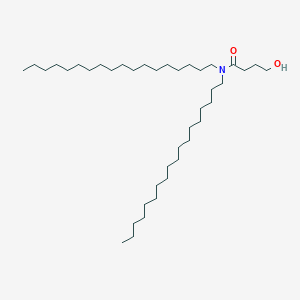
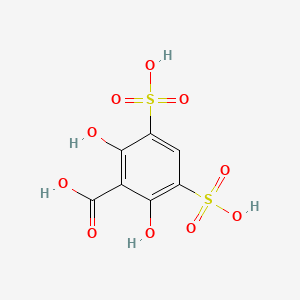
methyl}benzene-1,3-diol](/img/structure/B12575140.png)


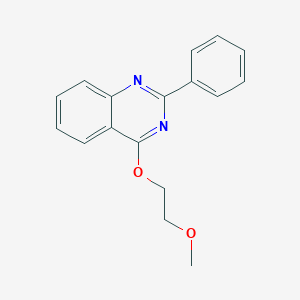
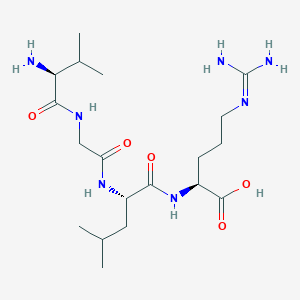
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
